molecular formula C17H15ClN6OS B2629448 N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide CAS No. 477864-46-3

N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide

Cat. No.: B2629448
CAS No.: 477864-46-3
M. Wt: 386.86
InChI Key: LZYDGSHJACEGJF-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide (CAS: 478077-76-8) is a heterocyclic compound with the molecular formula C₁₇H₁₅ClN₆O₂ and a molecular weight of 370.80 g/mol . Its structure features a pyridine-linked imidazole core, a hydrazinecarbothioamide moiety, and a 4-chlorophenyl substituent.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[1-(6-methylpyridin-2-yl)imidazole-4-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6OS/c1-11-3-2-4-15(20-11)24-9-14(19-10-24)16(25)22-23-17(26)21-13-7-5-12(18)6-8-13/h2-10H,1H3,(H,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYDGSHJACEGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NNC(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-chlorophenyl hydrazinecarbothioamide intermediate. This intermediate is then reacted with 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide; reactions often require polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of this compound in anticancer therapy. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines, including:

Compound Cell Line Tested IC50 (µM) Mechanism of Action
Compound AMCF-75.71Induction of apoptosis
Compound BHepG23.45Inhibition of cell proliferation

In a comparative study, derivatives of hydrazinecarbothioamide exhibited significant cytotoxicity, particularly in breast and liver cancer models, suggesting that modifications to the imidazole and pyridine moieties enhance their efficacy against tumor cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives containing the hydrazinecarbothioamide structure possess broad-spectrum antibacterial effects:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that the compound may serve as a lead structure for developing new antibiotics, especially against resistant strains .

Anticonvulsant Activity

Another area of application is in the treatment of seizures. Compounds similar to N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide have been synthesized and tested for anticonvulsant activity using models like maximal electroshock seizure (MES) and pentylenetetrazole (PTZ):

Compound Dose (mg/kg) Protection (%) MES Protection (%) PTZ
Compound C308075
Compound D10010090

The promising results indicate that such compounds could be developed further for therapeutic use in epilepsy management .

Case Study 1: Synthesis and Evaluation of Analogues

A series of analogues based on this compound were synthesized to evaluate their biological activities. The study highlighted the correlation between structural modifications and biological efficacy, establishing a structure-activity relationship (SAR) that guides future design efforts.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results indicated strong interactions with proteins involved in cancer progression, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-Methoxy-N'-{[1-(6-Methyl-2-Pyridinyl)-1H-Imidazol-4-yl]Carbonyl}Benzenesulfonohydrazide

A structurally related compound, 4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide (CAS: 478077-79-1), shares the [1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl backbone but differs in substituents and functional groups (Table 1) .

Table 1: Structural and Molecular Comparison

Property Target Compound 4-Methoxy Analog
Molecular Formula C₁₇H₁₅ClN₆O₂ C₁₇H₁₇N₅O₄S
Molecular Weight 370.80 g/mol 387.42 g/mol
Functional Groups Hydrazinecarbothioamide (NHNHCSS) Sulfonohydrazide (SO₂NHNH₂)
Key Substituents 4-Chlorophenyl 4-Methoxyphenyl
CAS Number 478077-76-8 478077-79-1
Key Differences and Implications

Functional Groups: The thioamide group in the target compound confers lower polarity compared to the sulfonamide in the analog. The sulfonohydrazide group in the analog introduces higher polarity, favoring aqueous solubility and metabolic stability.

Substituent Effects :

  • The 4-chlorophenyl group (electron-withdrawing) in the target compound could stabilize negative charges or modulate electronic interactions in biological targets.
  • The 4-methoxyphenyl group (electron-donating) in the analog might enhance resonance effects, altering binding affinities or reaction kinetics.

Molecular Weight :

  • The analog’s higher molecular weight (Δ = +16.62 g/mol) is attributed to the sulfonyl group. This could impact pharmacokinetics, such as renal clearance rates.
Broader Structural Context

lists compounds with hydrazine derivatives and heterocycles (e.g., thiazole, pyrrolidine), but their structural divergence (e.g., quinoline or fluorinated biphenyl groups) limits direct comparison . For example:

  • Thiazole-containing analogs (e.g., 1-[4-(4-chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine) emphasize sulfur-rich cores, which may target metalloenzymes or redox pathways.

However, comparative pharmacological or physicochemical data for these compounds are unavailable in the provided evidence.

Biological Activity

N-(4-chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide, also known by its CAS number 477864-46-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15ClN6OS
  • Molar Mass : 386.86 g/mol

The compound is characterized by the presence of both an imidazole and a hydrazinecarbothioamide moiety, which may contribute to its biological activity. The imidazole ring is known for its role in enzyme inhibition, while the hydrazinecarbothioamide structure is associated with various biological interactions, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of colorectal cancer cells (HCT-116) with an IC50 value of approximately 6.2 μM . Additionally, it has been evaluated for its cytotoxic effects on breast cancer cells (T47D), where it exhibited moderate activity .

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity. In vitro tests revealed that it possesses significant inhibitory effects against a range of bacterial strains, suggesting potential as an antimicrobial agent .

Neuroprotective Effects

In a study examining neuroprotective properties, this compound was evaluated for anticonvulsant activity. It demonstrated protective effects in models of induced seizures without significant neurotoxicity, indicating its potential utility in neurological disorders .

Case Study 1: Anticancer Efficacy

A research group synthesized derivatives of the compound and tested them against various cancer cell lines. The lead compound exhibited significant apoptosis induction in SMMC7721 liver cancer cells, with upregulated expression levels of caspase 3, confirming its role in promoting programmed cell death .

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited bacterial growth at low concentrations, showcasing its potential as a therapeutic agent against infections .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (μM)Observations
AnticancerHCT-116 (Colorectal)6.2Significant inhibition of cell proliferation
T47D (Breast Cancer)27.3Moderate cytotoxicity
AntimicrobialVarious BacteriaVariesEffective growth inhibition
NeuroprotectiveMES ModelN/AProtective effects without neurotoxicity

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